Ethyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate
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Overview
Description
Ethyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its biological activity and ability to interact with various biological targets . The presence of the 3,4-dichlorophenyl group enhances the compound’s potential for biological activity, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of ethyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 3,4-dichlorobenzaldehyde with ethyl 3-aminocrotonate in the presence of a suitable catalyst. The reaction proceeds through a cyclization process to form the pyrrolidine ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for pharmaceutical and industrial applications.
Mechanism of Action
The mechanism of action of ethyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the 3,4-dichlorophenyl group enhances its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
Ethyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives such as:
Ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylate: This compound has similar structural features but differs in the substitution pattern, leading to different biological activities.
Pyrrolidine-2-one: Another pyrrolidine derivative with a different functional group, which affects its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15Cl2NO2 |
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Molecular Weight |
288.17 g/mol |
IUPAC Name |
ethyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H15Cl2NO2/c1-2-18-13(17)10-7-16-6-9(10)8-3-4-11(14)12(15)5-8/h3-5,9-10,16H,2,6-7H2,1H3 |
InChI Key |
KWIFXTMQLYVZKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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